molecular formula C19H20N6O B12210935 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(2,5-dimethylphenyl)-N6-(2-furanylmethyl)-1-methyl- CAS No. 902139-77-9

1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(2,5-dimethylphenyl)-N6-(2-furanylmethyl)-1-methyl-

Cat. No.: B12210935
CAS No.: 902139-77-9
M. Wt: 348.4 g/mol
InChI Key: BELPWCBMMSLMEL-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(2,5-dimethylphenyl)-N6-(2-furanylmethyl)-1-methyl- is a heterocyclic compound that belongs to the family of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused to a pyrimidine ring, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(2,5-dimethylphenyl)-N6-(2-furanylmethyl)-1-methyl- typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.

    Fusion with Pyrimidine Ring: The pyrazole ring is then fused with a pyrimidine ring through a cyclization reaction. This can be achieved using various reagents and conditions, such as the use of iodine in glacial acetic acid.

    Substitution Reactions: The final step involves the introduction of the N4-(2,5-dimethylphenyl)-N6-(2-furanylmethyl)-1-methyl- substituents through substitution reactions. This can be done using appropriate aryl halides and furanyl methyl groups under suitable conditions.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Chemical Reactions Analysis

1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(2,5-dimethylphenyl)-N6-(2-furanylmethyl)-1-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include acids, bases, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine, N4-(2,5-dimethylphenyl)-N6-(2-furanylmethyl)-1-methyl- can be compared with other similar compounds, such as:

Properties

CAS No.

902139-77-9

Molecular Formula

C19H20N6O

Molecular Weight

348.4 g/mol

IUPAC Name

4-N-(2,5-dimethylphenyl)-6-N-(furan-2-ylmethyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C19H20N6O/c1-12-6-7-13(2)16(9-12)22-17-15-11-21-25(3)18(15)24-19(23-17)20-10-14-5-4-8-26-14/h4-9,11H,10H2,1-3H3,(H2,20,22,23,24)

InChI Key

BELPWCBMMSLMEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=C3C=NN(C3=NC(=N2)NCC4=CC=CO4)C

Origin of Product

United States

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